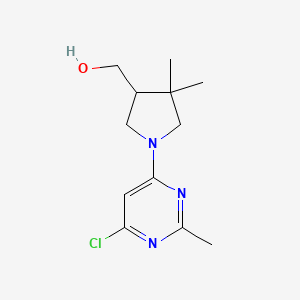

![molecular formula C13H13ClN2O B1480127 1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine CAS No. 2098111-84-1](/img/structure/B1480127.png)

1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine

Übersicht

Beschreibung

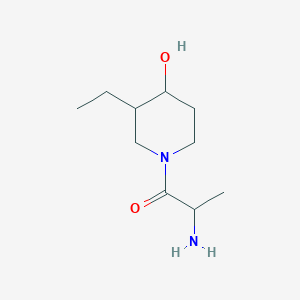

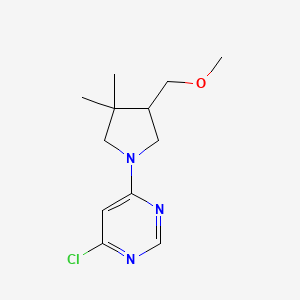

The compound “1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine” is a derivative of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are known for their synthetic potential and extensive biological properties .

Synthesis Analysis

The synthesis of oxazine derivatives has been a topic of interest in recent years. They are versatile intermediates for the synthesis of a variety of heterocycles and bifunctional compounds . A review on the synthesis of oxazines highlights several synthetic approaches, including Diels-Alder reactions and cross-coupling reactions . A specific synthesis protocol for 1H-imidazo[5,1-c][1,4]oxazines has been developed, involving an Aza-Michael addition of selected primary amines .Molecular Structure Analysis

Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The molecular structure of oxazines can vary depending on the relative position of the heteroatoms and relative position of the double bonds . The parent compound 1,4-oxazine has been generated and characterized spectroscopically .Chemical Reactions Analysis

Oxazines are known to be versatile intermediates in the synthesis of a variety of heterocycles and bifunctional compounds . They have been used in a range of chemical reactions, including Diels-Alder reactions and cross-coupling reactions . The synthesis of 1H-imidazo[5,1-c][1,4]oxazines involves an Aza-Michael addition .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Research on 1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine focuses on its chemical synthesis and reactivity, contributing to the development of novel heterocyclic compounds. For example, Cooper and Irwin (1975) demonstrated the reaction of dimethyl imidazole-4,5-dicarboxylate with styrene oxide, leading to the production of related imidazo[5,1-c][1,4]oxazin derivatives, showcasing the compound's role in synthesizing complex heterocyclic structures (Cooper & Irwin, 1975). Similarly, Demchenko et al. (2003) explored the synthesis and properties of 1,3-diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides, highlighting the compound's versatility in creating functionalized heterocyclic frameworks (Demchenko et al., 2003).

Antimicrobial Applications

The research by Sawant (2013) on the synthesis of 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo(1,5-b)(1,2,4)triazin-2(8H)-one derivatives reveals the antimicrobial potential of compounds related to this compound. These derivatives were investigated for in vitro antimicrobial activity, indicating the compound's relevance in the development of new antimicrobial agents (Sawant, 2013).

Heterocyclic Compound Synthesis

Further research into the synthesis of heterocyclic compounds includes the work of Huang et al. (2013), who described a copper-catalyzed process for constructing 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines. This study showcases the utility of this compound in facilitating the synthesis of complex bicyclic structures with potential applications in medicinal chemistry (Huang et al., 2013).

Wirkmechanismus

Target of Action

Oxazine derivatives have been documented as allosteric potentiators of mglur4 , suggesting that this compound may interact with similar receptors or proteins.

Mode of Action

It has been theoretically demonstrated that the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

The compound’s potential to switch between conducting states suggests it may influence electron transport pathways or other processes involving charge transfer .

Result of Action

The compound’s potential to switch between conducting states suggests it may influence the electrical properties of cells or tissues .

Action Environment

It has been shown that an electrostatic gate field can control the proton transfer process and thus allow specific conductance states to be selected , suggesting that the compound’s action may be influenced by the electrical environment.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-6-phenyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-6-11-12-8-17-13(7-16(12)9-15-11)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPFJRLWHAZAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=C(N=CN21)CCl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

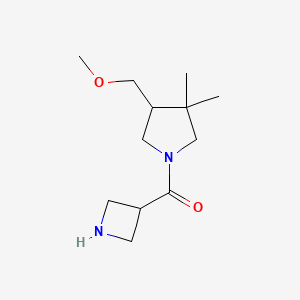

![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)

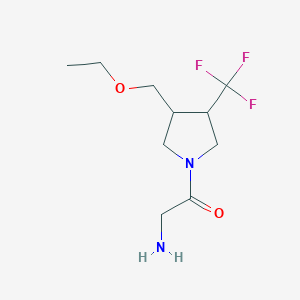

![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)

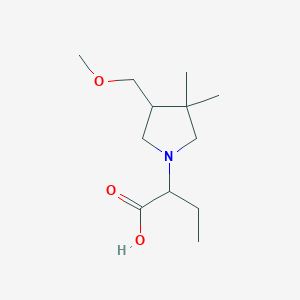

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol](/img/structure/B1480060.png)